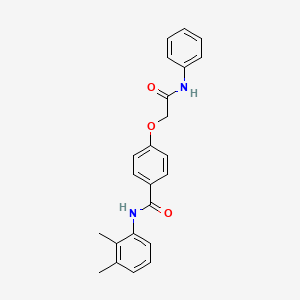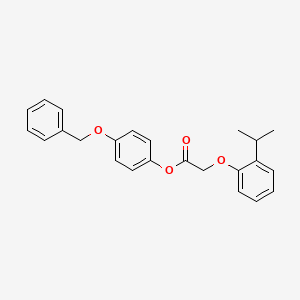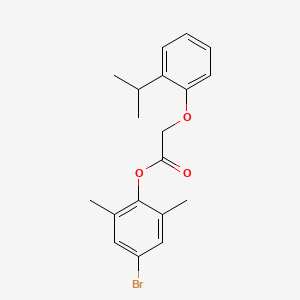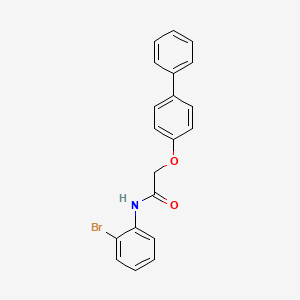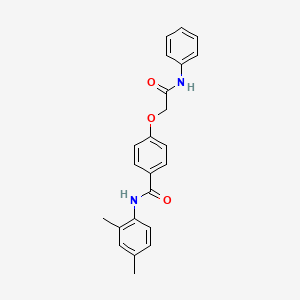
4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide
Übersicht
Beschreibung
4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide, also known as L-779,976, is a selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important secondary messenger molecule in many physiological processes. L-779,976 has shown promise in various scientific research applications due to its ability to modulate cAMP levels and affect cellular signaling pathways.
Wirkmechanismus
4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide acts as a competitive inhibitor of PDE4, binding to the enzyme's active site and preventing it from breaking down cAMP. This leads to an increase in cAMP levels, which can activate downstream signaling pathways and affect various physiological processes, including inflammation, immune response, and smooth muscle relaxation.
Biochemical and Physiological Effects
4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting immune cell activation, and relaxing smooth muscle. These effects are mediated through the modulation of cAMP levels and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide in lab experiments is its selectivity for PDE4, which allows for more specific targeting of cAMP signaling pathways. However, one limitation is that it may not be effective in all cell types, as PDE4 isoforms can vary in their expression and activity levels.
Zukünftige Richtungen
There are several future directions for the use of 4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide in scientific research. One area of interest is in the development of new therapies for inflammatory diseases, such as asthma and COPD. 4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide may also have potential in the treatment of certain cancers, as cAMP signaling pathways have been implicated in tumor growth and metastasis. Additionally, further studies are needed to better understand the effects of 4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide on various cell types and signaling pathways, as well as its potential for use in combination therapies with other drugs.
Wissenschaftliche Forschungsanwendungen
4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide has been used in various scientific research applications, including in vitro and in vivo studies of its effects on cellular signaling pathways. It has been shown to inhibit PDE4 activity in various cell types, including T cells, monocytes, and macrophages. 4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide has also been used in studies of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), where it has been shown to reduce inflammation and improve lung function.
Eigenschaften
IUPAC Name |
4-(2-anilino-2-oxoethoxy)-N-(2,4-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-8-13-21(17(2)14-16)25-23(27)18-9-11-20(12-10-18)28-15-22(26)24-19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRLQKMAUKDSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478267.png)
![2-(2-bromo-4-methylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B3478269.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-ethylphenyl)benzamide](/img/structure/B3478281.png)
![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B3478287.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3478291.png)
![2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-ethylphenyl)acetamide](/img/structure/B3478294.png)
![4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}-N-(2-methylphenyl)benzamide](/img/structure/B3478307.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B3478315.png)
![4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}-N-(4-methylphenyl)benzamide](/img/structure/B3478318.png)
![N-cyclohexyl-4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3478323.png)
